molecular formula C7H8N4O2 B13100209 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 392249-81-9

5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B13100209
CAS No.: 392249-81-9
M. Wt: 180.16 g/mol
InChI Key: MXVBLGMQEKMVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that belongs to the class of organic compounds known as pyridazinones. These compounds contain a pyridazine ring which bears a ketone. The structure of this compound includes an imidazole ring fused to a pyridazine ring, with two methyl groups attached to the imidazole ring.

Preparation Methods

The synthesis of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4,5-diamino-1H-imidazole with a suitable diketone can lead to the formation of the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other similar compounds, such as:

    2-Butyl-5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione: This compound has a butyl group instead of methyl groups, which can lead to different chemical and biological properties.

    4,5-Dimethyl-1H-imidazole: This compound lacks the pyridazine ring, making it structurally simpler but with different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dimethyl-1H-imidazo[4,5-d]pyridazine-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-6(12)4-5(9-3-8-4)7(13)11(10)2/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVBLGMQEKMVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=O)N1C)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669103
Record name 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392249-81-9
Record name 5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.